molecular formula C9H6BrNS B1281799 5-Bromo-2-(2-thienyl)pyridine CAS No. 91891-74-6

5-Bromo-2-(2-thienyl)pyridine

Cat. No. B1281799
CAS RN: 91891-74-6
M. Wt: 240.12 g/mol
InChI Key: POYKHSYCYNRTKC-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-thienyl)pyridine is a compound that belongs to the family of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. These compounds are of interest due to their potential applications in drug discovery and material science. The bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of thienopyridine derivatives often involves regioselective bromination, where the bromine atom is introduced at a specific position on the thienopyridine core. For instance, the regioselective bromination of thieno[2,3-b]pyridine yields a product with the bromine at the 4-position, which can then be used in cross-coupling reactions to create a variety of derivatives . Other synthetic routes include the reaction of bromomethyl-substituted pyridinones with nucleophiles to form thieno- and furo[3,4-b]pyridin-2(1H)-ones , and the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes followed by alkylation to yield imidazo[4,5-b]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(2-thienyl)pyridine derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. The thienopyridine core is typically planar, and the substituents can influence the electronic and steric properties of the molecule . Density functional theory (DFT) calculations have been used to optimize the geometric structure and predict the vibrational frequencies and chemical shift values .

Chemical Reactions Analysis

Thienopyridines can undergo a variety of chemical reactions, including S-alkylation, cyclization, and nucleophilic substitution, to yield new heterocyclic systems. These reactions can be used to introduce additional functional groups or to form new rings, expanding the complexity and potential applications of the thienopyridine derivatives . The presence of the bromine atom in 5-Bromo-2-(2-thienyl)pyridine makes it a valuable intermediate for further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(2-thienyl)pyridine derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, melting point, and reactivity. The bromine atom in particular enhances the molecule's reactivity in nucleophilic substitution reactions, making it a key functional group for chemical synthesis . Additionally, some derivatives have been studied for their non-linear optical (NLO) properties and antimicrobial activities, indicating the potential for diverse applications .

Scientific Research Applications

Spectroscopy and Optical Studies

5-Bromo-2-(2-thienyl)pyridine has been characterized spectroscopically, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) studies. Such characterizations are crucial for understanding the molecular structure and properties of this compound (Vural & Kara, 2017).

Synthesis of Derivatives

Chemical transformations of related compounds have led to the creation of various derivatives, demonstrating the flexibility and potential of 5-Bromo-2-(2-thienyl)pyridine in synthetic chemistry (Klemm & Zell, 1968).

Role in Catalysis

The compound has been used in palladium-catalyzed Suzuki cross-coupling reactions, a method crucial for creating novel compounds with potential biological activities (Ahmad et al., 2017).

Structural Analysis in Complex Molecules

5-Bromo-2-(2-thienyl)pyridine derivatives have been utilized in studies involving molecular structures, particularly in X-ray diffraction methods for understanding complex molecular geometries (Riedmiller et al., 1999).

Antimicrobial and Biological Activities

There is research exploring the antimicrobial activities of compounds derived from 5-Bromo-2-(2-thienyl)pyridine, indicating its potential in biomedical applications (Abdelriheem et al., 2015).

Cyclometallation Studies

This compound plays a role in cyclometallation reactions with metals like palladium, rhodium, and ruthenium, forming complexes that are significant in the study of inorganic chemistry and material science (Nonoyama & Kajita, 1981).

Luminescence Properties in Platinum Complexes

Synthesis of luminescent platinum complexes using derivatives of 5-Bromo-2-(2-thienyl)pyridine has been reported, contributing to the field of photophysical chemistry (Kozhevnikov et al., 2009).

Safety And Hazards

When handling “5-Bromo-2-(2-thienyl)pyridine”, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured, and contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided, and dust formation should be prevented .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Therefore, future research may focus on developing such robust synthetic routes.

properties

IUPAC Name

5-bromo-2-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYKHSYCYNRTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40531126
Record name 5-Bromo-2-(thiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-thienyl)pyridine

CAS RN

91891-74-6
Record name 5-Bromo-2-(thiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(2-thienyl)pyridine
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